molecular formula C15H21BCl2O3 B595761 2-(3,5-Dichloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1218790-28-3

2-(3,5-Dichloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B595761
M. Wt: 331.04
InChI Key: XHXBHTCSXOIXPF-UHFFFAOYSA-N
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Description

This compound is a boronic ester, which are commonly used in organic synthesis. Boronic esters are known for their role in the Suzuki reaction, a type of cross-coupling reaction, that allows for the formation of carbon-carbon bonds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a boron atom connected to two oxygen atoms and a carbon atom, forming a boronic ester group. Additionally, the phenyl ring is substituted with chlorine atoms and an isopropoxy group .


Chemical Reactions Analysis

As a boronic ester, this compound could potentially be used in various coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction .

Scientific Research Applications

Polymer Synthesis

This compound plays a crucial role in the synthesis of deeply colored polymers. It has been utilized in palladium-catalyzed polycondensation reactions to create polymers with significant molecular weights, showcasing solubility in common organic solvents. These polymers exhibit unique optical properties, making them suitable for various applications, including electronics and materials science (Welterlich, Charov, & Tieke, 2012).

Organic Synthesis

In organic synthesis, derivatives of this compound have been prepared and studied for their reactivity and structural properties. For example, the synthesis of boronic esters using variations of this compound demonstrates its versatility in creating compounds with potential applications in catalysis and materials science (Li & Wang, 2016).

Chemical Modification and Functionalization

The ability to modify and functionalize compounds based on this chemical structure is essential for developing novel materials. Research has described the synthesis of ortho-modified derivatives, showcasing their utility in inhibiting serine proteases, indicating potential biomedical applications (Spencer et al., 2002).

Material Science and Electronics

Its derivatives have been synthesized for applications in creating new materials for LCD technology and potential therapeutics for neurodegenerative diseases. This highlights the compound's importance in developing novel materials with specific electronic properties (Das et al., 2015).

Catalysis

The compound has been involved in studies focusing on its catalytic applications, especially in the synthesis of aryl boronic esters. This research underscores the importance of this compound in facilitating reactions under milder conditions, which is crucial for the efficiency and sustainability of chemical processes (Hawkins, Wilkinson, & Whiting, 2008).

Safety And Hazards

Boronic esters, in general, are considered irritants and could be harmful if ingested or if they come into contact with the skin .

Future Directions

The utility of this compound would likely be explored in the context of organic synthesis, particularly in the development of new coupling reactions .

properties

IUPAC Name

2-(3,5-dichloro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BCl2O3/c1-9(2)19-13-11(17)7-10(8-12(13)18)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXBHTCSXOIXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682304
Record name 2-{3,5-Dichloro-4-[(propan-2-yl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1218790-28-3
Record name 2-{3,5-Dichloro-4-[(propan-2-yl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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